2-Propyl-1H-purin-6(9H)-one
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Overview
Description
2-Propyl-1H-purin-6(9H)-one is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-1H-purin-6(9H)-one typically involves the alkylation of a purine derivative. One common method is the reaction of 6-chloropurine with propylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the purification process might involve crystallization or chromatography techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propyl-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purines with different functional groups.
Scientific Research Applications
2-Propyl-1H-purin-6(9H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-Propyl-1H-purin-6(9H)-one exerts its effects is related to its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in nucleotide metabolism, leading to therapeutic effects.
Comparison with Similar Compounds
2-Propyl-1H-purin-6(9H)-one can be compared with other purine derivatives such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base that pairs with cytosine in nucleic acids.
Caffeine: A stimulant found in coffee and tea, structurally similar to purines.
The uniqueness of this compound lies in its specific propyl substitution, which imparts distinct chemical and biological properties compared to other purines.
Properties
Molecular Formula |
C8H10N4O |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-propyl-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C8H10N4O/c1-2-3-5-11-7-6(8(13)12-5)9-4-10-7/h4H,2-3H2,1H3,(H2,9,10,11,12,13) |
InChI Key |
VHBRFXIQLSKKED-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=O)N1)NC=N2 |
Origin of Product |
United States |
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